N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-fluorobenzamide
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Overview
Description
- This compound has the chemical formula C₁₂H₂₀N₂S and a molecular weight of approximately 224.37 g/mol.
- It contains a thiazole ring and a secondary aromatic amide group.
- The tert-butyl group at position 6 of the benzothiazole ring contributes to its steric hindrance and stability .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via the reaction of 2-fluorobenzoyl chloride with (6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using organic solvents such as dichloromethane or tetrahydrofuran.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block in organic synthesis.
Biology and Medicine: Its biological activity and potential as a drug lead are areas of interest. Further studies are needed to explore its pharmacological properties.
Industry: Limited information exists on industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The exact mechanism remains elusive due to limited research. understanding its interactions with biological targets and pathways is crucial for further exploration.
Comparison with Similar Compounds
Similar Compounds: Other benzothiazole derivatives share structural features, but this compound’s tert-butyl substitution and fluorine atom make it unique.
Uniqueness: Its combination of functional groups sets it apart from related compounds.
Properties
Molecular Formula |
C18H21FN2OS |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C18H21FN2OS/c1-18(2,3)11-8-9-14-15(10-11)23-17(20-14)21-16(22)12-6-4-5-7-13(12)19/h4-7,11H,8-10H2,1-3H3,(H,20,21,22) |
InChI Key |
QSKJSDBKKUEVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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